[1-(but-3-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride
Description
[1-(But-3-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride (CAS: 1909337-01-4) is a high-purity (≥95%) organic compound with a molecular formula of C₇H₁₄Cl₂N₄ and a molecular weight of 225.12 g/mol . The compound features a 1,2,3-triazole core substituted with a but-3-en-1-yl group at the 1-position and a methanamine group at the 4-position, forming a dihydrochloride salt.
This compound is utilized as a versatile building block in pharmaceutical research (e.g., drug candidate synthesis) and agrochemical development (e.g., crop protection agents) due to its stability and reactivity . It is typically stored at room temperature as a pale liquid or powder, though safety data remain incomplete, necessitating standard laboratory precautions .
Properties
IUPAC Name |
(1-but-3-enyltriazol-4-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c1-2-3-4-11-6-7(5-8)9-10-11;;/h2,6H,1,3-5,8H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUCZMHWWZPZSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN1C=C(N=N1)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(but-3-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an alkyne and an azide. For this compound, but-3-en-1-yl azide and propargylamine are commonly used as starting materials.
Reduction and Functionalization: The resulting triazole intermediate is then reduced and functionalized to introduce the methanamine group.
Salt Formation: Finally, the compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or the but-3-en-1-yl side chain, resulting in different reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield triazole N-oxides, while reduction could produce various amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-(but-3-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can be functionalized in numerous ways.
Biology
Biologically, this compound has potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Research is ongoing to explore its efficacy in these areas.
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which [1-(but-3-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can disrupt biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of 1,2,3-triazole derivatives allows for tailored applications. Below is a comparative analysis of the target compound with analogous dihydrochloride salts and related triazole-based molecules:
Table 1: Structural and Functional Comparison of 1,2,3-Triazole Derivatives
Key Observations
Substituent Effects on Solubility and Reactivity :
- The but-3-en-1-yl group in the target compound introduces hydrophobicity but provides a reactive alkene for functionalization.
- Cyclic ether substituents (e.g., oxolane, pyran) improve aqueous solubility due to their polar oxygen atoms .
- Thiophene and pyridine groups enhance electronic interactions, making these derivatives suitable for targeting enzymes or receptors in drug discovery .
Dihydrochloride salts generally increase water solubility, aiding in formulation for biological assays .
Synthetic Accessibility :
- Most 1,2,3-triazole derivatives are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" method. Post-synthetic modifications (e.g., alkylation, salt formation) tailor their physicochemical properties .
Safety and Handling :
- While detailed toxicity data are scarce for the target compound, similar triazole salts require handling with PPE (gloves, goggles) and storage in cool, ventilated areas .
Biological Activity
The compound [1-(but-3-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride is a triazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its pharmacological potential.
Synthesis
The synthesis of triazole derivatives typically involves the reaction of azides with alkynes through the "click chemistry" approach. This method is known for its efficiency and specificity, leading to high yields of the desired compounds. The specific synthesis of this compound has not been extensively documented in the literature; however, similar compounds have been synthesized using analogous methodologies.
Anticancer Properties
Recent studies have indicated that various triazole derivatives exhibit significant anticancer activity. For instance, a related compound demonstrated cytotoxic effects against several cancer cell lines including BT-474 and HeLa, with an IC50 value of 0.99 μM in the BT-474 cell line . The mechanism of action often involves apoptosis induction and inhibition of tubulin polymerization, which is critical for cancer cell division.
Table 1: Cytotoxicity Data of Triazole Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 10ec | BT-474 | 0.99 | Apoptosis induction |
| 10ec | HeLa | TBD | Tubulin polymerization inhibition |
| 10ec | MCF-7 | TBD | TBD |
Antimicrobial Activity
Triazole compounds are also recognized for their antimicrobial properties. Research into related triazole derivatives has shown promising results against various bacterial strains. The potential to inhibit bacterial growth makes these compounds candidates for further development as antimicrobial agents.
The biological activity of this compound is hypothesized to involve interactions with cellular targets such as enzymes and receptors. For example, triazoles can interact with tubulin and disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
Case Studies
A case study involving a similar triazole derivative revealed its effectiveness in inhibiting tumor growth in vivo. The study utilized xenograft models to assess the compound's efficacy in reducing tumor size compared to control groups. The results indicated a significant reduction in tumor volume, supporting the compound's potential as an anticancer agent.
Research Findings
Recent findings suggest that modifications to the triazole ring can enhance biological activity. Structure-activity relationship (SAR) studies have shown that substituents on the triazole can significantly affect potency and selectivity against different biological targets. For instance, introducing various alkyl or aryl groups may improve binding affinity to target proteins or alter metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
